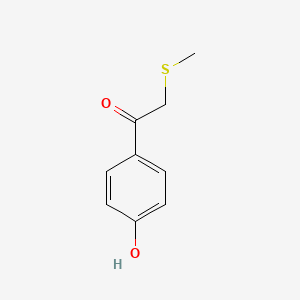

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with the molecular formula C9H10O2S It is known for its unique structure, which includes a hydroxyphenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 4-hydroxyacetophenone is treated with methylthiolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 1-(4-hydroxyphenyl)-2-(methylsulfanyl)ethanol.

Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyacetophenone: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

4-Methylthioacetophenone: Lacks the hydroxy group, reducing its potential for hydrogen bonding and antioxidant activity.

4-Hydroxybenzaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity.

Uniqueness

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one, also known as 4-Hydroxy-2-(methylthio)acetophenone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2S, with a molecular weight of approximately 186.24 g/mol. Its structure features a hydroxy group and a methylsulfanyl group attached to an ethanone backbone, which significantly influences its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. The hydroxy group enhances its solubility and reactivity, allowing it to interact effectively with inflammatory pathways. In vitro studies have demonstrated the compound's ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound has also shown significant antioxidant activity. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been observed to inhibit the growth of various bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in neurotransmitter regulation and their inhibition may lead to therapeutic effects in conditions like Alzheimer's disease.

- Receptor Modulation : It interacts with various receptors involved in inflammation and pain pathways, potentially modulating their activity to exert anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group on phenyl | Precursor for various derivatives |

| Methylthioacetophenone | Methylthio group without hydroxy | Less potent biological activity |

| 4-Fluoro-2-hydroxyacetophenone | Fluorine and hydroxyl groups on phenyl | Enhanced metabolic stability and bioactivity |

| 5-Fluoro-2-hydroxychalcone | Similar fluorinated structure | Exhibits strong antioxidant properties |

The combination of both hydroxy and methylsulfanyl groups in this compound enhances its biological activity compared to other compounds listed above. This unique arrangement allows for specific interactions with biological targets, making it a valuable candidate for further pharmacological studies.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- A study indicated that this compound could significantly reduce inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory disorders.

- Another investigation focused on its neuroprotective effects, demonstrating that it could mitigate neuronal cell death induced by oxidative stress in vitro.

Properties

CAS No. |

88310-61-6 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C9H10O2S/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 |

InChI Key |

FCUMLPOJMGREDZ-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.